N'-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Dihydro derivatives of the compound.
Substitution: Substituted derivatives with various functional groups attached to the furan or thiophene rings.
Scientific Research Applications
N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The furan and thiophene rings may facilitate binding to specific sites, while the pyrazole ring could play a role in modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
- [4-(Furan-2-yl)butan-2-yl][1-(5-methylthiophen-2-yl)ethyl]amine
Uniqueness
N’-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of furan, thiophene, and pyrazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
303107-72-4 |
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Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-9-4-5-13(21-9)11-7-12(17-16-11)14(19)18-15-8-10-3-2-6-20-10/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+ |
InChI Key |
QZEKYQXMWFLMGX-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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